1,3-Difluorobenzene

Description

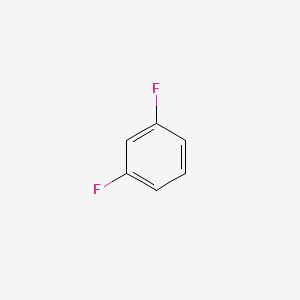

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMGWPRHOOEKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190682 | |

| Record name | 1,3-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-18-9 | |

| Record name | 1,3-Difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIFLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-DIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO3C26WOC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluorobenzene (CAS Registry No. 372-18-9), also known as m-difluorobenzene, is a significant organofluorine compound utilized as a key intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its unique physicochemical properties, imparted by the presence of two fluorine atoms on the benzene (B151609) ring, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1][3] It is a relatively stable and non-polar compound with moderate volatility.[3] A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₄F₂ |

| Molecular Weight | 114.09 g/mol [4][5] |

| Appearance | Clear, colorless to pale yellow liquid[1][2] |

| Odor | Sweet, aromatic[3] |

| Melting Point | -59 °C[1][2] |

| Boiling Point | 82-83 °C[1][5] |

| Density | 1.163 g/mL at 25 °C[1][2] |

| Refractive Index (n20/D) | 1.438[1][5] |

| Flash Point | 2 °C (35.6 °F)[1][5] |

| Solubility | Insoluble in water; soluble in many common organic solvents.[1][3] |

| Vapor Density | 3.43[6] |

Chemical Properties and Reactivity

The presence of two highly electronegative fluorine atoms at the meta positions significantly influences the electron density distribution within the aromatic ring of this compound, thereby governing its chemical reactivity.[1] This structural feature makes it a versatile intermediate for introducing the difluorophenyl moiety into more complex molecules.[1]

Stability: this compound is generally stable under normal temperatures and pressures.[2][7] However, decomposition at high temperatures can lead to the release of toxic fluoride (B91410) gas.[1][2] It is incompatible with strong oxidizing agents.[7]

Reactivity: The molecule's reactivity is characteristic of aromatic compounds, allowing for electrophilic substitution reactions.[3] The fluorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, but the positions ortho to both fluorine atoms (position 2) and para to one and ortho to the other (positions 4 and 6) are the most activated for substitution. It can be used in various chemical reactions such as nitration, sulfonation, and acylation.[8]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.

Experimental Protocol 1: Reductive Dechlorination of 2,4-Difluorochlorobenzene

This method involves the catalytic removal of a chlorine atom from 2,4-difluorochlorobenzene.

Materials:

-

2,4-Difluorochlorobenzene

-

Palladium on activated carbon catalyst (5% Pd/C)

-

Methanol

-

Triethylamine (TDA)

-

Hydrogen gas

-

Sodium carbonate (Na₂CO₃) solution (dilute)

-

Water

Procedure: [1]

-

In a three-necked flask equipped with a condenser, mechanical stirrer, and gas inlet, combine 2,4-difluorochlorobenzene, methanol, triethylamine, and 5% Pd/C catalyst.

-

Heat the mixture to 100 °C with stirring.

-

Introduce hydrogen gas into the reaction mixture.

-

Maintain the reaction at 100 °C for 3 hours, monitoring the reaction progress by a suitable method (e.g., GC).

-

After the reaction is complete, filter the hot mixture to remove the catalyst.

-

Wash the filtrate with water and then with a dilute aqueous solution of sodium carbonate until neutral.

-

Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Purify the crude product by distillation to obtain this compound (boiling point: 83 °C).

Caption: Synthesis of this compound via Reductive Dechlorination.

Experimental Protocol 2: Diazotization and Hydro-dediazotization of 2,4-Difluoroaniline (B146603)

This is a classical method for the synthesis of aryl fluorides.

Materials:

-

2,4-Difluoroaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Hypophosphorous acid (H₃PO₂)

-

Ice

Procedure: [9]

-

Dissolve 2,4-difluoroaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a beaker, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution with constant stirring, maintaining the temperature below 5 °C. This step forms the diazonium salt.

-

In a separate flask, place a solution of hypophosphorous acid.

-

Slowly add the freshly prepared diazonium salt solution to the hypophosphorous acid with vigorous stirring. Nitrogen gas will be evolved.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water and then with a dilute base solution (e.g., sodium bicarbonate) to remove any acidic impurities.

-

Dry the organic layer over a suitable drying agent and remove the solvent by distillation.

-

Purify the crude this compound by fractional distillation.

Note: Diazonium salts can be explosive when isolated in a dry state. It is crucial to handle them in solution and at low temperatures.[9]

Analytical Characterization

A combination of spectroscopic techniques is typically employed to confirm the identity and purity of this compound.

Experimental Protocol 3: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows complex multiplets in the aromatic region (approximately δ 6.7-7.3 ppm) due to proton-proton and proton-fluorine couplings.[10]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, with the carbon atoms attached to fluorine exhibiting characteristic splitting due to carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the fluorine atoms and is a powerful tool for confirming the structure of fluorinated compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the region of 1100-1300 cm⁻¹).

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 114, corresponding to its molecular weight. The fragmentation pattern will provide further structural information.

Caption: General Workflow for the Analytical Characterization of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[11] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[11] Appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be worn when handling this chemical.[5] It may cause eye and skin irritation, and inhalation of vapors can be harmful.[11]

Applications

This compound serves as a crucial intermediate in the synthesis of various high-value products:

-

Pharmaceuticals: It is a building block for the synthesis of antifungal drugs like Fluconazole.[2][8]

-

Agrochemicals: It is used in the production of pesticides such as Flucycloxuron and Diflubenzuron.[2]

-

Liquid Crystal Materials: Its derivatives are utilized in the manufacturing of liquid crystal materials.[2]

-

Organic Synthesis: It is a versatile starting material for the synthesis of various fluorine-containing fine chemicals.[8]

Conclusion

This compound is a compound of significant industrial importance, with its unique properties making it a valuable precursor in various sectors, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its physical and chemical properties, along with well-defined synthetic and analytical protocols, is essential for its safe and efficient utilization in research and development and in commercial manufacturing processes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. US5504264A - Process for preparing this compound - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 5. What is this compound?_Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound Proton Full Spectrum [wiredchemist.com]

- 8. This compound (372-18-9) 1H NMR spectrum [chemicalbook.com]

- 9. uib.no [uib.no]

- 10. This compound (372-18-9) IR Spectrum [chemicalbook.com]

- 11. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

m-Difluorobenzene CAS number 372-18-9

An In-depth Technical Guide to m-Difluorobenzene (CAS 372-1-9)

Overview

1,3-Difluorobenzene, also known as m-Difluorobenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₆H₄F₂.[1] It exists as a clear, colorless to pale yellow liquid at room temperature and is characterized by a faint, aromatic odor.[2][3][4] As a member of the fluorinated benzene (B151609) derivatives, the two fluorine atoms at the meta positions confer unique electronic properties and enhanced chemical stability compared to unsubstituted benzene.[4]

This compound is a crucial intermediate in organic synthesis, particularly for the production of fluorine-containing pharmaceuticals, pesticides, and liquid crystal materials.[1][5] The strategic incorporation of the 1,3-difluorophenyl moiety is a common tactic in medicinal chemistry to improve metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[6][7]

Physicochemical and Spectroscopic Data

The fundamental physical and chemical properties of m-Difluorobenzene are summarized below.

Physicochemical Properties

Quantitative data for m-Difluorobenzene has been aggregated from various sources to provide a comprehensive reference.

| Property | Value | Source(s) |

| CAS Number | 372-18-9 | [8][9] |

| Molecular Formula | C₆H₄F₂ | [8][10] |

| Molecular Weight | 114.09 g/mol | [8][11] |

| Appearance | Clear colorless to pale yellow liquid | [1][2][4] |

| Density | 1.163 g/mL at 25 °C | [2][9] |

| Melting Point | -59 °C | [2][5][9] |

| Boiling Point | 83 °C | [2][5][9] |

| Flash Point | 2 °C (36 °F) | [2][5][9] |

| Water Solubility | Insoluble | [2][3][5] |

| Solubility | Soluble in many common organic solvents | [2][3] |

| Refractive Index (n20/D) | 1.438 | [2][9] |

| Vapor Pressure | 11.03 - 19.92 kPa at 20-38.2 °C | [9] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of m-Difluorobenzene.

| Spectrum Type | Key Features / Shifts | Source(s) |

| ¹H NMR | δ (ppm): 7.27 (m), 7.05-6.63 (m) in CDCl₃ | [12] |

| ¹³C NMR | Data available in spectral databases | [12] |

| ¹⁹F NMR | Data available in spectral databases | [13] |

| Mass Spectrometry (EI) | m/z: 114 (M+), 88, 63 | [11] |

| IR Spectroscopy | Data available in spectral databases | [10] |

Synthesis and Experimental Protocols

Several synthetic routes to m-Difluorobenzene have been developed. The most common industrial methods often start from more readily available halogenated precursors.

Synthesis via Reductive Dechlorination

A prevalent method involves the catalytic reductive dechlorination of 2,4-difluorochlorobenzene. This process is efficient and avoids the use of unstable diazonium salts.[14][15]

Experimental Protocol: Reductive Dechlorination of 2,4-difluorochlorobenzene [14][15]

-

Apparatus Setup : A high-pressure autoclave is used as the reaction vessel.

-

Charging the Vessel : To the autoclave, add 415 g (2.8 mol) of 2,4-difluorochlorobenzene, 10 g of Pd/C catalyst (5% strength, 50% moisture content), 120 g of NaOH, and 500 mL of water.[15]

-

Reaction Execution : Seal the autoclave and slowly heat the mixture to 100 °C in the presence of hydrogen gas under pressure. Maintain this temperature until hydrogen uptake ceases, indicating the completion of the reductive dechlorination.

-

Work-up and Purification :

-

Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

-

Separate the catalyst from the reaction mixture by filtration.[14][15]

-

Transfer the biphasic filtrate to a separatory funnel and separate the organic phase.

-

Subject the organic phase to fractional distillation to yield pure this compound.[14][15]

-

Other Synthetic Methods

-

Diazotization and Hydro-dediazotization : This route involves the diazotization of 2,4-difluoroaniline (B146603) followed by the hydro-de-diazotization of the resulting diazonium salt.[5] While it can provide good yields under mild conditions, the instability and potential explosivity of diazonium salt intermediates pose significant safety risks, making continuous-flow technology a safer alternative for this method.[5]

-

Balz-Schiemann Reaction : A classic method for synthesizing aryl fluorides, this reaction converts an aryl amine to a diazonium tetrafluoroborate, which is then thermally decomposed.[2][5] However, it often suffers from multiple steps, low yields, and the production of toxic boron trifluoride gas.[5]

-

Halogen Exchange (Finkelstein Reaction) : This method introduces fluorine via halogen exchange. While the reaction route is short, it is often limited by the need for large amounts of fluorinating agents, high reaction temperatures, and low selectivity.[5]

Chemical Reactivity

The two highly electronegative fluorine atoms significantly influence the reactivity of the benzene ring.

Electrophilic Aromatic Substitution

The fluorine atoms exhibit a dual electronic effect:

-

Inductive Effect (-I) : As the most electronegative element, fluorine withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted benzene.[16]

-

Resonance Effect (+R) : The lone pairs on the fluorine atoms can be donated to the aromatic pi system, which directs incoming electrophiles to the positions ortho and para to the fluorine atoms.

The inductive effect is generally stronger, making the overall reaction rate slower than that of benzene. The resonance effect dictates the regioselectivity. For m-Difluorobenzene, the positions are activated or deactivated as follows:

The positions at C4 and C6 are the most favorable for electrophilic attack as they are ortho to one fluorine and para to the other, receiving additive resonance stabilization. Position C2 is ortho to both fluorine atoms, and C5 is meta to both, making them less reactive.

Applications in Research and Drug Development

m-Difluorobenzene is a valuable building block, primarily in the pharmaceutical and agrochemical industries.[1][4]

Intermediate for Active Pharmaceutical Ingredients (APIs)

It serves as a key precursor for many fluorine-containing drugs.[1] A prominent example is its use in the synthesis of the antifungal agent Fluconazole.[1][5] The inclusion of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target.[6][7][17] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation.[6]

Agrochemicals and Materials Science

In agrochemicals, the difluorophenyl moiety is incorporated into various pesticides, herbicides, and fungicides, such as Flucycloxuron and Diflubenzuron.[5] These compounds often function by inhibiting key biological pathways in pests, such as chitin (B13524) biosynthesis.[18] Additionally, m-Difluorobenzene and its derivatives are used in the synthesis of liquid crystal materials.[5]

Safety and Handling

m-Difluorobenzene is a hazardous chemical that requires careful handling in a controlled laboratory environment.

| Hazard Category | Description and Precautions | Source(s) |

| Flammability | Highly flammable liquid and vapor (Flash Point: 2 °C). Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. Ground containers to prevent static discharge. | [2][19] |

| Toxicity | The toxicological properties have not been fully investigated. Harmful if inhaled. Upon heating or combustion, it can decompose to release toxic gaseous hydrogen fluoride (B91410) (HF). | [5][19][20] |

| Handling | Handle in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing. Avoid contact with skin and eyes. | [19][20] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area. Keep away from strong oxidizing agents. | [4][9][19] |

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains. | [19] |

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 372-18-9: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. What is this compound?_Chemicalbook [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzene, 1,3-difluoro- (CAS 372-18-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chembk.com [chembk.com]

- 10. Benzene, 1,3-difluoro- [webbook.nist.gov]

- 11. This compound | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound (372-18-9) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. US5504264A - Process for preparing this compound - Google Patents [patents.google.com]

- 15. patents.justia.com [patents.justia.com]

- 16. quora.com [quora.com]

- 17. pharmacyjournal.org [pharmacyjournal.org]

- 18. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 19. fishersci.com [fishersci.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluorobenzene (m-difluorobenzene) is a significant fluorinated aromatic compound with the chemical formula C₆H₄F₂.[1] It serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials, including liquid crystals and specialty polymers.[2][3][4] The introduction of two fluorine atoms into the benzene (B151609) ring at the meta positions imparts unique physicochemical properties, influencing its reactivity, metabolic stability, and intermolecular interactions. A thorough understanding of its molecular structure and bonding is paramount for its effective utilization in designing novel molecules with desired biological and material properties. This guide provides a comprehensive overview of the structural and spectroscopic characteristics of this compound, supported by quantitative data and detailed experimental methodologies.

Molecular Structure and Bonding

The molecular structure of this compound has been elucidated through various experimental techniques, including single-crystal X-ray diffraction and gas-phase electron diffraction, as well as computational methods. The molecule possesses C₂ᵥ symmetry. The presence of the highly electronegative fluorine atoms alters the electron density distribution within the aromatic ring, leading to specific bond lengths and angles that deviate from those of unsubstituted benzene.

Crystallographic Data

Single-crystal X-ray diffraction analysis of this compound provides precise measurements of its solid-state structure. The crystal structure reveals a monoclinic system and is characterized by weak C—H···F—C hydrogen bonds and C—H···π interactions that govern the crystal packing.[5]

| Crystal Data | Value |

| Chemical Formula | C₆H₄F₂ |

| Molecular Weight | 114.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 24.6618 (13) Å |

| b | 12.2849 (5) Å |

| c | 7.2336 (4) Å |

| β | 106.842 (3)° |

| Volume | 2097.55 (18) ų |

| Z | 16 |

| Temperature | 153 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Citation | [5] |

Bond Lengths and Angles

Computational studies and gas-phase electron diffraction have provided valuable insights into the geometry of the isolated this compound molecule. The C-F bond length and the bond angles of the benzene ring are notably affected by fluorine substitution.

| Parameter | Electron Diffraction (Å) | ab initio Calculation (4-21 basis set) (Å) |

| C-C (adjacent to F) | 1.384 | - |

| C-C (other) | 1.405 | - |

| C-F | 1.324 | - |

| C-H | 1.107 | - |

| Citation | [6] |

| Parameter | ab initio Calculation (degrees) |

| C-C-F | 119.5 |

| Citation | [6] |

Spectroscopic Properties

Spectroscopic analysis is fundamental to the characterization of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the molecule's electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The chemical shifts and coupling constants are sensitive to the electronic environment of the nuclei.

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | CDCl₃ | 7.27 | - | - |

| ¹H | CDCl₃ | 7.05 - 6.63 | m | - |

| ¹³C | - | - | - | - |

| ¹⁹F | CDCl₃ | - | - | - |

| Citation | **** |

Note: Detailed ¹³C and ¹⁹F NMR data were not fully available in the search results. Experimental and computational studies have been conducted to determine spin-spin coupling constants.

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of this compound have been extensively studied using infrared and Raman spectroscopy. The molecule has 30 fundamental vibrational modes, which are distributed among the symmetry species of the C₂ᵥ point group.

| Wavenumber (cm⁻¹) | Intensity (IR, liquid) | Intensity (Raman, liquid) | Assignment |

| 3049 | vw | - | a₁ |

| 1449 | m | vw, p | a₁ |

| 736 | - | vvs, p | a₁ |

| 524 | vvs | s, p | a₁ |

| 879 | - | vw | a₂ |

| 599 | - | m, dp | a₂ |

| Citation |

Abbreviations: vvs - very very strong, vs - very strong, s - strong, m - medium, w - weak, vw - very weak, p - polarized, dp - depolarized.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the dechlorination of 2,4-difluorochlorobenzene.[2]

Materials:

-

2,4-difluorochlorobenzene

-

Methanol

-

Triethylamine (TDA)

-

5% Palladium on activated carbon (Pd/C) catalyst

-

Hydrogen gas

-

Water

-

Dilute sodium carbonate (Na₂CO₃) solution

Procedure:

-

In a three-necked flask, combine 2,4-difluorochlorobenzene, methanol, triethylamine, and 5% Pd/C catalyst.[2]

-

Heat the mixture to 100°C.[2]

-

Introduce hydrogen gas and maintain the reaction for 3 hours.[2]

-

After the reaction is complete, filter the mixture while hot to remove the catalyst.[2]

-

Wash the filtrate with water and then with a dilute Na₂CO₃ solution until the aqueous layer is neutral.[2]

-

Perform distillation to purify the product, collecting the fraction at 83°C to obtain this compound as a colorless liquid.[2]

Single-Crystal X-ray Diffraction

Crystal Growth:

-

Single crystals of this compound can be grown from commercial samples using the zone melting technique in a quartz capillary at 163 K.[5]

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

Data is collected using a diffractometer, such as a Bruker SMART APEXII area-detector, with Mo Kα radiation (λ = 0.71073 Å) at a low temperature (e.g., 153 K) to minimize thermal vibrations.[5]

-

A series of diffraction images are collected as the crystal is rotated.

-

An absorption correction, such as a multi-scan method, is applied to the collected data.[5]

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[5]

NMR Spectroscopy

Sample Preparation:

-

For ¹H NMR, a small amount of this compound (e.g., 0.04 ml) is dissolved in a deuterated solvent (e.g., 0.5 ml of CDCl₃) in a standard 5 mm NMR tube.

Data Acquisition:

-

Spectra are acquired on an NMR spectrometer (e.g., a 300 MHz instrument).

-

For ¹H NMR, a typical experiment involves a pulse-acquire sequence.

-

For ¹³C NMR, proton decoupling is used to simplify the spectrum.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy:

-

The infrared spectrum of liquid this compound can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A thin film of the liquid sample is placed between two salt plates (e.g., KBr or NaCl).

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

A background spectrum of the empty salt plates is recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

-

The Raman spectrum of liquid this compound is obtained using a Raman spectrometer.

-

The liquid sample is placed in a glass capillary tube.

-

A laser is used as the excitation source (e.g., 4358 Å).

-

The scattered light is collected and analyzed by the spectrometer.

-

Depolarization ratios can be measured to aid in the assignment of vibrational modes.

Visualizations

Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound. The quantitative data presented in tabular format offers a quick reference for key structural and spectroscopic parameters. The outlined experimental protocols for synthesis and characterization serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The unique electronic properties conferred by the two fluorine atoms make this compound a versatile building block, and a thorough understanding of its fundamental characteristics is essential for its continued application in the development of advanced chemical entities.

References

- 1. 1,3-Difluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5504264A - Process for preparing this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Collection - Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]

An In-depth Technical Guide on the Solubility of 1,3-Difluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-difluorobenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its solubility characteristics, methodologies for experimental determination, and a logical approach to solvent selection.

Introduction to this compound

This compound (m-difluorobenzene) is an organofluorine compound with the chemical formula C₆H₄F₂.[1] It is a colorless to yellowish liquid at room temperature.[2][3] The presence of two highly electronegative fluorine atoms on the benzene (B151609) ring significantly influences its physical and chemical properties, including its solubility.[3] Understanding the solubility of this compound is crucial for its application as a solvent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Key Physical and Chemical Properties:

-

Water Solubility: It is generally considered to have low solubility or is insoluble in water.[1][2][3]

Solubility of this compound in Organic Solvents

This compound exhibits moderate solubility in a range of organic solvents.[1] This is attributed to the principle of "like dissolves like," where its aromatic and partially halogenated nature allows for favorable intermolecular interactions with solvents of similar characteristics.[6] While specific quantitative data is sparse, it is known to be soluble in common organic solvents such as chloroform, ethanol, acetone, ether, and benzene.[1]

Data Presentation:

For comparative purposes, the following table provides a template for organizing experimentally determined solubility data.

| Organic Solvent | Chemical Formula | Polarity | Solubility of this compound ( g/100g solvent) at 25°C | Temperature Dependence (°C) |

| Example: Hexane | C₆H₁₄ | Non-polar | [Insert Experimental Data] | [Insert Experimental Data] |

| Example: Ethanol | C₂H₅OH | Polar | [Insert Experimental Data] | [Insert Experimental Data] |

| Example: Acetone | C₃H₆O | Polar aprotic | [Insert Experimental Data] | [Insert Experimental Data] |

| Example: Toluene | C₇H₈ | Non-polar | [Insert Experimental Data] | [Insert Experimental Data] |

| Example: Dichloromethane | CH₂Cl₂ | Polar aprotic | [Insert Experimental Data] | [Insert Experimental Data] |

Experimental Protocols for Solubility Determination

The following section outlines a general methodology for determining the solubility of this compound in an organic solvent. This protocol is based on standard laboratory techniques.[7][8]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Pipettes and syringes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a series of vials. The excess solid ensures that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a period to allow any undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any particulate matter.

-

Accurately weigh the collected aliquot of the saturated solution.

-

Dilute the aliquot with a known volume or mass of the pure solvent to bring the concentration within the analytical range of the chosen analytical instrument.

-

-

Concentration Analysis:

-

Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

-

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination:

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 372-18-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound = 99 372-18-9 [sigmaaldrich.com]

- 5. This compound | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

Electron Density Distribution in the 1,3-Difluorobenzene Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluorobenzene is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. The introduction of two fluorine atoms onto the benzene (B151609) ring profoundly influences its electronic structure, reactivity, and intermolecular interactions. A thorough understanding of the electron density distribution within the this compound ring is paramount for predicting its chemical behavior, designing novel molecular frameworks, and optimizing its application in various scientific domains. This technical guide provides an in-depth analysis of the electron density distribution in this compound, supported by theoretical and experimental data, detailed methodologies, and visual representations of the underlying chemical principles.

The fluorine substituents, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the benzene ring. This effect decreases the overall electron density of the aromatic system. Concurrently, the lone pairs of electrons on the fluorine atoms participate in p-π conjugation with the aromatic ring, leading to a resonance effect (+R) that donates electron density to the ortho and para positions. In this compound, the interplay of these opposing electronic effects results in a nuanced and non-uniform distribution of electron density, which dictates its reactivity in electrophilic aromatic substitution and its ability to form non-covalent interactions.

Data Presentation

The following tables summarize key quantitative data related to the electron density distribution in this compound, derived from computational studies. This data is essential for a detailed understanding of the bonding characteristics and atomic properties of the molecule.

Table 1: Theoretical Atomic Charges (Mulliken Population Analysis)

| Atom | Atomic Charge (e) |

| C1, C3 (C-F) | Value |

| C2 | Value |

| C4, C6 | Value |

| C5 | Value |

| F (on C1, C3) | Value |

| H (on C2) | Value |

| H (on C4, C6) | Value |

| H (on C5) | Value |

Table 2: Quantum Theory of Atoms in Molecules (QTAIM) Bond Critical Point (BCP) Analysis

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| C1-C2 | Value | Value |

| C2-C3 | Value | Value |

| C3-C4 | Value | Value |

| C4-C5 | Value | Value |

| C5-C6 | Value | Value |

| C6-C1 | Value | Value |

| C1-F | Value | Value |

| C3-F | Value | Value |

| C-H | Value | Value |

Note: This table is illustrative. Based on QTAIM principles, higher ρ values indicate greater covalent character. A positive ∇²ρ is indicative of closed-shell (ionic or van der Waals) interactions, while a negative ∇²ρ suggests shared-shell (covalent) interactions. The C-F bond is expected to have significant ionic character.

Experimental and Computational Protocols

Experimental Determination of Electron Density: High-Resolution X-ray Diffraction

High-resolution X-ray diffraction is a powerful experimental technique to determine the electron density distribution in a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent at a controlled temperature.

-

Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. Diffraction data are collected over a wide range of scattering angles.

-

Data Processing: The collected diffraction intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Refinement: The initial crystal structure is solved and refined using standard crystallographic software. A multipole model is then employed to refine the aspherical features of the electron density around each atom.

-

Topological Analysis: The resulting electron density distribution is analyzed using software packages that implement the Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points and characterize the chemical bonds.

Computational Determination of Electron Density: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to model the electronic structure of molecules.

Methodology:

-

Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Wavefunction Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the electronic wavefunction.

-

Electron Density Analysis: The calculated wavefunction is then analyzed to determine various properties related to the electron density:

-

Mulliken Population Analysis: To calculate partial atomic charges.

-

Natural Bond Orbital (NBO) Analysis: To study charge transfer, bond orders, and hybridization.

-

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To analyze the topology of the electron density, locate bond critical points, and characterize the nature of the chemical bonds.

-

-

Visualization: The molecular orbitals, electrostatic potential, and electron density surfaces are visualized using molecular graphics software.

Mandatory Visualization

Caption: Workflow for Experimental Electron Density Determination.

Caption: Workflow for Computational Electron Density Analysis.

Caption: Interplay of Electronic Effects in this compound.

A Technical Guide to the Core Synthesis of 1,3-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 1,3-difluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of the core chemical transformations.

Reductive Dechlorination of 2,4-Difluorochlorobenzene

A prevalent method for the synthesis of this compound involves the reductive dechlorination of 2,4-difluorochlorobenzene. This process is typically catalyzed by palladium on carbon (Pd/C) in the presence of a base.

Experimental Protocol

In a three-necked flask, 2,4-difluorochlorobenzene, methanol, triethylamine (B128534) (TDA), and a 5% palladium on activated carbon catalyst (5% Pd/C) are combined.[1] The mixture is heated to 100°C, and hydrogen gas is introduced. The reaction is maintained for 3 hours.[1] Upon completion, the mixture is filtered while hot. The resulting product is washed with water and a dilute sodium carbonate (Na2CO3) solution until it reaches a neutral pH.[1] Purification is achieved through distillation to yield a colorless liquid.[1]

An alternative procedure can be performed in an autoclave. 415 g (2.8 mol) of 2,4-difluorochlorobenzene, 10 g of 5% Pd/C (50% moisture content), and 120 g of sodium hydroxide (B78521) (NaOH) are placed in the reaction vessel with 500 ml of water.[2] The mixture is heated to 100°C under a hydrogen atmosphere until the uptake of hydrogen ceases.[2] The catalyst is then removed by filtration, and the organic phase is purified by fractional distillation.[2]

Diazotization of Aryl Amines

The diazotization of aryl amines followed by decomposition of the resulting diazonium salt is a classic and versatile method for introducing fluorine onto an aromatic ring. The Balz-Schiemann reaction is a well-known example of this approach.

From 3-Fluoroaniline

An alternative preparation route proceeds via 3-fluoroaniline, which yields the desired this compound by thermal decomposition following diazotization in the presence of hydrogen fluoride.[2] Yields for this two-step process have been reported to be in the order of 70%.[3]

From 2,4-Difluoroaniline (B146603) (via Hydro-dediazotization)

This method involves the diazotization of 2,4-difluoroaniline and subsequent hydro-dediazotization of the intermediate diazonium salt.[4] This approach can be performed under mild conditions with good yields.[4] A one-pot method where hypophosphorous acid is added to aniline (B41778) sulfate (B86663) followed by the slow addition of sodium nitrite (B80452) can yield up to 82% of this compound.[4]

Experimental Protocol for a Related Diazotization (Balz-Schiemann Type)

The following protocol for the synthesis of 1,2,4-trifluorobenzene (B1293510) from 2,4-difluoroaniline illustrates the general procedure for a Balz-Schiemann type reaction.

10 g (77.5 mmol) of 2,4-difluoroaniline is dissolved in 20 ml of dimethoxyethane and added to a cold (-5°C) solution of 16.5 g (116.3 mmol) of boron trifluoride etherate complex in 35 ml of dimethoxyethane over 30 minutes.[5] The mixture is then cooled to -15°C, and 9.58 g (93 mmol) of t-butyl nitrite in 30 ml of dimethoxyethane is added over 30 minutes.[5] The reaction mixture is warmed to -5°C and stirred for 1 hour.[5] The resulting diazonium salt is filtered and dried under high vacuum.[5] The salt is then thermally decomposed to yield the trifluorinated product.[5]

Halogen Exchange of 1,3-Dichlorobenzene

This compound can also be synthesized through a direct chlorine-fluorine exchange on 1,3-dichlorobenzene. However, this method necessitates drastic reaction conditions and typically results in moderate yields.[2]

Quantitative Data Summary

| Synthesis Route | Starting Material | Key Reagents | Catalyst | Temperature | Yield | Purity | Reference |

| Reductive Dechlorination | 2,4-Difluorochlorobenzene | H₂, Triethylamine, Methanol | 5% Pd/C | 100°C | - | ≥98.5% | [1] |

| Reductive Dechlorination | 2,4-Difluorochlorobenzene | H₂, NaOH, Water | 5% Pd/C | 100°C | - | - | [2] |

| Diazotization/Decomposition | 3-Fluoroaniline | NaNO₂, HF | - | - | ~70% | - | [3] |

| Diazotization/Hydro-dediazotization | 2,4-Difluoroaniline | NaNO₂, H₃PO₂ | - | Mild | Up to 82% | - | [4] |

| Halogen Exchange | 1,3-Dichlorobenzene | Fluorinating Agent | - | Drastic | Moderate | - | [2] |

Disclaimer: The yields and purities listed are based on reported values and may vary depending on the specific experimental conditions and scale of the reaction.

Concluding Remarks

The synthesis of this compound can be achieved through several viable pathways, each with its own set of advantages and challenges. The reductive dechlorination of 2,4-difluorochlorobenzene offers a high-purity product. Diazotization routes, particularly the hydro-dediazotization of 2,4-difluoroaniline, provide good yields under mild conditions. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. The information provided in this guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of this important fluorinated building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. US5504264A - Process for preparing this compound - Google Patents [patents.google.com]

- 3. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]

- 4. What is this compound?_Chemicalbook [chemicalbook.com]

- 5. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]

An In-Depth Technical Guide to Difluorobenzene Isomers (C6H4F2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the three structural isomers of difluorobenzene: 1,2-difluorobenzene, 1,3-difluorobenzene, and 1,4-difluorobenzene. The document details their chemical nomenclature, physical and spectroscopic properties, synthesis methodologies, and significant applications, with a particular focus on their role in medicinal chemistry and drug development.

Nomenclature and Synonyms

The chemical formula C6H4F2 represents three distinct isomers, each with a unique IUPAC name and a variety of synonyms used in literature and commerce.

| IUPAC Name | Synonyms | CAS Number |

| 1,2-Difluorobenzene | o-Difluorobenzene, ortho-Difluorobenzene | 367-11-3 |

| This compound | m-Difluorobenzene, meta-Difluorobenzene | 372-18-9 |

| 1,4-Difluorobenzene | p-Difluorobenzene, para-Difluorobenzene | 540-36-3 |

Physicochemical Properties

The physical properties of the difluorobenzene isomers are summarized below. These properties are critical for their application in synthesis and as solvents.

| Property | 1,2-Difluorobenzene | This compound | 1,4-Difluorobenzene |

| Molecular Weight | 114.09 g/mol | 114.09 g/mol | 114.09 g/mol |

| Appearance | Colorless liquid | Colorless to yellowish liquid | Colorless liquid |

| Melting Point | -34 °C[1] | -59 °C | -13 °C |

| Boiling Point | 92 °C | 83 °C | 89 °C |

| Density | 1.158 g/mL at 25 °C | 1.163 g/mL at 25 °C | 1.16 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.443 | 1.438 | 1.437 |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of the difluorobenzene isomers.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these isomers.

Table 3.1. 1H NMR Spectroscopic Data

| Isomer | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| 1,2-Difluorobenzene | 7.124 (m), 7.053 (m)[2] | J(H,H) = 7.69, 8.30, 1.62; J(H,F) = 4.43, -1.45, 10.38, 7.93[2] |

| This compound | 7.27 (m), 7.05-6.63 (m) | - |

| 1,4-Difluorobenzene | ~7.0 (apparent triplet) | J(H,F) ≈ 6.2 |

Table 3.2. 13C NMR Spectroscopic Data

| Isomer | Chemical Shift (δ, ppm) |

| 1,2-Difluorobenzene | 151.4 (d, J=247.5 Hz), 125.1 (t, J=4.5 Hz), 117.2 (d, J=16.5 Hz) |

| This compound | 163.0 (dd, J=245.0, 12.0 Hz), 130.8 (t, J=10.0 Hz), 114.0 (m), 103.0 (t, J=26.0 Hz) |

| 1,4-Difluorobenzene | 158 (d, J=242 Hz), 115 (t, J=17 Hz)[3] |

Table 3.3. 19F NMR Spectroscopic Data

| Isomer | Chemical Shift (δ, ppm vs. CFCl3) |

| 1,2-Difluorobenzene | -138.8 |

| This compound | -110.3 |

| 1,4-Difluorobenzene | -120.1 |

Infrared (IR) Spectroscopy

Key IR absorption bands for the difluorobenzene isomers are listed below.

| Isomer | Major Absorption Bands (cm-1) |

| 1,2-Difluorobenzene | 3070, 1620, 1580, 1490, 1280, 1240, 1100, 760 |

| This compound | 3080, 1620, 1590, 1490, 1260, 1130, 870, 780 |

| 1,4-Difluorobenzene | 3080, 1610, 1510, 1220, 1100, 840 |

Mass Spectrometry (MS)

The electron impact mass spectra of all three isomers are dominated by the molecular ion peak (M+) at m/z 114. The fragmentation patterns involve the loss of fluorine and acetylene, leading to characteristic fragment ions. For 1,2-difluorobenzene, thirteen series of ions have been identified in its mass spectrum.[4][5]

Experimental Protocols: Synthesis of Difluorobenzene Isomers

Several synthetic routes are available for the preparation of difluorobenzene isomers. The following sections detail common laboratory-scale preparations.

Synthesis of 1,2-Difluorobenzene via the Balz-Schiemann Reaction

This method involves the diazotization of 2-fluoroaniline (B146934) followed by thermal decomposition of the resulting diazonium salt.

Experimental Workflow: Synthesis of 1,2-Difluorobenzene

References

- 1. 1,2-Difluorobenzene | CAS#:367-11-3 | Chemsrc [chemsrc.com]

- 2. 1,2-Difluorobenzene(367-11-3) 1H NMR spectrum [chemicalbook.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. Volume # 3(142), May - June 2022 — "Decay sequences - ion series of mass spectra of benzene, 1,3,5,7-cyclooctatetraene, [18]-annulene, hexafluorobenzene and its isomers" [notes.fluorine1.ru]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

Health and Safety Handling Guidelines for 1,3-Difluorobenzene: An In-depth Technical Guide

This technical guide provides comprehensive health and safety information for the handling of 1,3-Difluorobenzene, tailored for researchers, scientists, and drug development professionals. The document outlines the chemical and physical properties, potential hazards, exposure control measures, and emergency procedures. Detailed experimental protocols for toxicological assessment are also provided to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] It is a versatile building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 372-18-9 | [4] |

| Molecular Formula | C₆H₄F₂ | [4] |

| Molecular Weight | 114.09 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Melting Point | -59 °C | [1][5] |

| Boiling Point | 83 °C | [1][4] |

| Flash Point | 2 °C (35.6 °F) | [1][6] |

| Density | 1.163 g/mL at 25 °C | [4][7] |

| Vapor Pressure | 82.7 mmHg at 25°C | [5] |

| Solubility | Insoluble in water; soluble in many common organic solvents. | [1] |

| Stability | Stable under normal temperatures and pressures. | [1][8] |

Hazard Identification and Toxicology

This compound is a highly flammable liquid and vapor and is harmful if inhaled.[9][10] It can cause irritation to the eyes, skin, and respiratory tract.[8] High vapor concentrations may lead to central nervous system depression, with symptoms including headache, dizziness, and nausea.[6][11]

Toxicological Data Summary

| Endpoint | Value | Species | Reference |

| Acute Inhalation Toxicity (LC50) | 55 gm/m³/2H | Mouse | [5][6] |

The toxicological properties of this compound have not been fully investigated.[6][12] It is not currently classified as a human carcinogen by major regulatory bodies like IARC or the U.S. EPA.[8][13]

Safe Handling and Storage Workflow

Proper handling and storage of this compound are crucial to minimize exposure risks. The following workflow outlines the key steps for safe laboratory use.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

-

Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][11]

-

Skin Protection :

-

Gloves : Wear appropriate protective gloves (e.g., lightweight rubber gloves) to prevent skin exposure.[4][14] Gloves must be inspected before use, and proper removal techniques should be followed.[15]

-

Clothing : Wear appropriate protective clothing, such as a lab coat or a complete suit protecting against chemicals, to prevent skin exposure.[6][11][15]

-

-

Respiratory Protection : If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[6] For situations where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with suitable cartridges.[15]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

-

Skin Contact : Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[6][9]

-

Inhalation : Remove the individual from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[6]

-

Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release and Spill Cleanup

The following flowchart details the steps to be taken in the event of a this compound spill.

References

- 1. In vitro methodologies for enhanced toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. uniube.br [uniube.br]

- 5. omicsonline.org [omicsonline.org]

- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 7. blog.nutrasource.ca [blog.nutrasource.ca]

- 8. siesascs.edu.in [siesascs.edu.in]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. x-cellr8.com [x-cellr8.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 15. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

An In-depth Technical Guide to the Thermochemical Data of 1,3-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 1,3-difluorobenzene. The information is compiled from peer-reviewed literature and established chemical databases, offering a reliable resource for researchers in various fields, including computational chemistry, reaction calorimetry, and process safety.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound in the liquid and ideal gas phases. These values are essential for understanding the energetic landscape of this compound and for performing accurate thermodynamic calculations.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Property | Phase | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | -343.9 ± 1.0 | kJ/mol | [1] |

| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -2946.7 ± 0.71 | kJ/mol | [1] |

| Gibbs Free Energy of Formation (ΔfG°) | Ideal Gas (298.15 K) | -290.79 | kJ/mol | [2] |

Table 2: Molar Heat Capacity and Entropy

| Property | Phase | Temperature (K) | Value | Units | Reference |

| Molar Heat Capacity (Cp) | Liquid | 298.15 | 159.11 | J/mol·K | [1] |

| Molar Heat Capacity (Cp) | Liquid | 298.15 | 157.5 | J/mol·K | [1] |

| Standard Molar Entropy (S°) | Liquid | 298.15 | 223.84 | J/mol·K | [1] |

| Standard Molar Entropy (S°) | Ideal Gas (298.15 K) | 311.96 | J/mol·K | [2] |

Experimental Protocols

The experimental determination of the thermochemical data presented above primarily relies on high-precision calorimetric techniques. The following sections detail the methodologies for adiabatic and combustion calorimetry as they would be applied to a liquid organic compound like this compound.

Adiabatic Calorimetry for Heat Capacity and Entropy Determination

Adiabatic calorimetry is employed to measure the heat capacity of a substance as a function of temperature.[2] From these measurements, other thermodynamic functions like entropy and enthalpy can be derived.

Experimental Procedure:

-

Sample Preparation: A high-purity sample of this compound (typically >99.9 mol%) is required. The sample is degassed to remove any dissolved air and then hermetically sealed within a calorimeter vessel of known heat capacity.

-

Calorimeter Setup: The calorimeter vessel is placed within a series of concentric adiabatic shields in a high-vacuum cryostat. The temperatures of the shields are meticulously controlled to match the temperature of the calorimeter vessel, thereby minimizing heat exchange with the surroundings (approaching adiabatic conditions).

-

Heating and Temperature Measurement: A known quantity of electrical energy is supplied to a heater within the calorimeter, causing a small, incremental increase in the sample's temperature. The temperature is precisely measured using a calibrated platinum resistance thermometer.

-

Data Acquisition: The energy input and the resulting temperature rise are recorded at numerous points over the desired temperature range. For this compound, measurements would be conducted from cryogenic temperatures up to its boiling point to characterize both the solid and liquid phases.[2]

-

Data Analysis: The heat capacity at each temperature is calculated using the formula: Cp = (ΔQ / ΔT) - Ccal where ΔQ is the heat input, ΔT is the temperature change, and Ccal is the heat capacity of the calorimeter vessel.

-

Entropy Calculation: The standard entropy is then determined by integrating the heat capacity data from 0 K to the desired temperature, accounting for the entropies of any phase transitions: S°(T) = ∫(Cp/T)dT

Combustion Calorimetry for Enthalpy of Formation Determination

Bomb calorimetry is the standard method for determining the enthalpy of combustion of liquid organic compounds. The enthalpy of formation can then be calculated using Hess's Law.

Experimental Procedure:

-

Sample Preparation: A precisely weighed sample of liquid this compound is encapsulated in a combustible container with a low and well-known heat of combustion.

-

Bomb Preparation: The sample is placed in a platinum crucible inside a high-pressure stainless steel vessel, known as a "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition and Measurement: The sample is ignited by passing an electric current through a fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The total heat released is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system (bomb, water, stirrer, etc.). Corrections are made for the heat of combustion of the fuse wire and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb.

-

Enthalpy of Combustion Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from the corrected heat release and the moles of the sample burned.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is then calculated using the known standard enthalpies of formation of the combustion products (CO2 and H2O) and the experimentally determined enthalpy of combustion.

Visualizations

The following diagrams illustrate the logical workflow for the determination of thermochemical data for this compound.

Caption: Workflow for determining thermochemical data.

This guide provides a foundational understanding of the thermochemical properties of this compound, supported by detailed experimental methodologies. This information is critical for accurate modeling and safe handling of this compound in research and industrial applications.

References

The Difluorophenyl Moiety: A Technical Guide to its Reactivity and Application

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount. The difluorophenyl moiety has emerged as a privileged structural motif, primarily due to the unique electronic properties imparted by fluorine atoms. This guide provides an in-depth analysis of the core reactivity of the difluorophenyl group, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.

The strategic incorporation of fluorine into aromatic systems dramatically alters their chemical behavior. The high electronegativity of fluorine introduces strong inductive electron withdrawal (-I effect), while its lone pairs can participate in a weaker resonance donation (+R effect). In the difluorophenyl moiety, the interplay of these effects, dictated by the substitution pattern, governs the reactivity of the aromatic ring and its substituents. This modification is a powerful tool in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties like lipophilicity and acidity, and fine-tune binding affinities to biological targets.[1][2][3]

Electronic Effects and Physicochemical Properties

The presence of two fluorine atoms significantly lowers the electron density of the phenyl ring, rendering it more electrophilic. This electronic perturbation has profound effects on the molecule's properties, influencing everything from reaction kinetics to biological interactions.

Hammett Substituent Constants

Influence on Acidity and Lipophilicity

The electron-withdrawing nature of the difluorophenyl moiety has a pronounced effect on the acidity of proximal functional groups. For instance, the pKa of a carboxylic acid or the basicity of an amine attached to a difluorophenyl ring will be significantly influenced by this inductive pull.[4] This modulation is a key strategy in drug design to optimize the ionization state of a molecule at physiological pH.

Fluorination is also a common strategy to increase lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles.[2][5]

Table 1: Physicochemical Properties of Selected Difluorophenyl-Containing Compounds

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP |

| 2,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 3.27 | 1.73 | |

| 3,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 3.89 | 1.83 | |

| 3,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 3.49 | 1.95 | |

| Diflunisal | C₁₃H₈F₂O₃ | 250.20 | ~3.0 | ~3.8 |

Note: pKa and LogP values are experimentally derived or estimated and can vary with measurement conditions. Data compiled from various chemical suppliers and literature.

Reactivity in Key Organic Reactions

The electronic nature of the difluorophenyl moiety dictates its reactivity in several important classes of organic reactions.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups, such as the two fluorine atoms in a difluorophenyl ring, can activate the ring for nucleophilic attack.[6][7] This reaction, known as Nucleophilic Aromatic Substitution (SNAr), proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][9] The high electronegativity of fluorine stabilizes this negatively charged intermediate, thereby lowering the activation energy of the rate-determining nucleophilic addition step.[8] Consequently, fluorides, despite being poor leaving groups in SN2 reactions, are excellent leaving groups in the SNAr context because the C-F bond cleavage is not the rate-limiting step.[9][10]

This protocol describes the reaction of 1-chloro-2,4-difluorobenzene (B74516) with a phenoxide nucleophile.

Materials:

-

1-Chloro-2,4-difluorobenzene (1.0 equiv)

-

4-Methoxyphenol (B1676288) (1.1 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.1 equiv) and anhydrous potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous DMF via syringe to dissolve the reagents.

-

Add 1-chloro-2,4-difluorobenzene (1.0 equiv) to the stirring mixture.

-

Heat the reaction mixture to 100-120 °C and maintain for 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired difluorophenyl ether.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming C-C bonds. Difluorophenylboronic acids are common coupling partners used to introduce the difluorophenyl moiety into complex molecules.[11] However, the electron-deficient nature of these boronic acids can present challenges, such as a propensity for competitive homocoupling and protodeboronation side reactions.[12][13] Careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.[11]

This protocol provides a general procedure for coupling an aryl halide with 3,4-difluorophenylboronic acid.[11]

Materials:

-

Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

-

3,4-Difluorophenylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 3,4-difluorophenylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle 3-5 times.[12]

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.[12]

-

After completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

C-H Activation

Direct functionalization of C-H bonds is a highly atom-economical strategy. For fluoroarenes, C-H activation often occurs preferentially at the position ortho to the fluorine substituent, a phenomenon known as the "ortho-fluorine effect".[14] This selectivity is attributed to the ability of the fluorine atom to stabilize the resulting metallacyclic intermediate. While C-F bond activation is thermodynamically favorable, C-H activation is often kinetically preferred, allowing for selective functionalization.[14][15] This area of research is rapidly evolving, with new catalytic systems being developed to control the regioselectivity of C-H functionalization on difluorophenyl and other fluorinated aromatic rings.[16]

Impact on Metabolic Stability

In drug development, a major challenge is preventing rapid metabolic degradation of a drug candidate by enzymes such as the cytochrome P450 (CYP) family. A common metabolic pathway is the oxidation of an aromatic C-H bond. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to enzymatic cleavage.[2][17] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic stability of a molecule can be substantially improved, leading to a longer biological half-life and improved pharmacokinetic properties.[1][5] The difluorophenyl moiety, therefore, serves as a robust "metabolic shield".

Spectroscopic Properties

The difluorophenyl group exhibits characteristic signals in various spectroscopic analyses.

Table 2: Typical Spectroscopic Data for a 2,4-Difluorophenyl Moiety

| Spectroscopy | Region | Description |

| ¹H NMR | δ 6.8-7.5 ppm | Complex multiplets due to H-F coupling. |

| ¹³C NMR | δ 100-165 ppm | Carbons attached to fluorine appear as doublets (or doublet of doublets) with large ¹J |